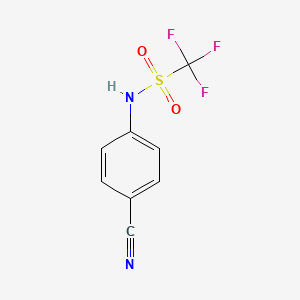
N-(4-cyanophenyl)-1,1,1-trifluoromethane sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyanophenyl)(trifluoro)methanesulfonamide is an organic compound with the molecular formula C8H8N2O2S It is known for its unique chemical structure, which includes a trifluoromethanesulfonamide group and a cyanophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)(trifluoro)methanesulfonamide typically involves the reaction of 4-aminobenzonitrile with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures (around -78°C) to ensure the stability of the intermediate products .
Industrial Production Methods
While specific industrial production methods for N-(4-cyanophenyl)(trifluoro)methanesulfonamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-cyanophenyl)(trifluoro)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in reactions involving N-(4-cyanophenyl)(trifluoro)methanesulfonamide include trifluoromethanesulfonyl chloride, triethylamine, and dichloromethane. Reaction conditions often involve low temperatures to maintain the stability of the compound .
Major Products Formed
The major products formed from reactions involving N-(4-cyanophenyl)(trifluoro)methanesulfonamide depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the trifluoromethanesulfonamide group.
Applications De Recherche Scientifique
N-(4-cyanophenyl)(trifluoro)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of N-(4-cyanophenyl)(trifluoro)methanesulfonamide involves its interaction with molecular targets and pathways in biological systems. The trifluoromethanesulfonamide group is known for its electron-withdrawing properties, which can influence the compound’s reactivity and interactions with other molecules. Specific molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): This compound has a similar trifluoromethanesulfonamide group but differs in the phenyl group attached to the nitrogen atom.
N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide: This compound includes a trimethylsilyl group instead of a cyanophenyl group.
Uniqueness
N-(4-cyanophenyl)(trifluoro)methanesulfonamide is unique due to the presence of both a cyanophenyl group and a trifluoromethanesulfonamide group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H5F3N2O2S |
|---|---|
Poids moléculaire |
250.20 g/mol |
Nom IUPAC |
N-(4-cyanophenyl)-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C8H5F3N2O2S/c9-8(10,11)16(14,15)13-7-3-1-6(5-12)2-4-7/h1-4,13H |
Clé InChI |
VKASDCYZXATLCS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)NS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


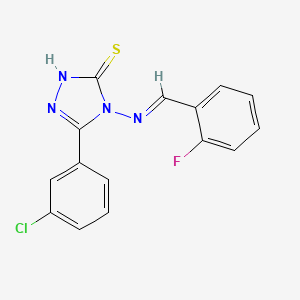
![Sodium (E)-3-(benzo[d][1,3]dioxol-5-yl)-3-oxoprop-1-en-1-olate](/img/structure/B15086548.png)
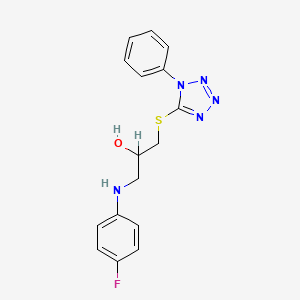

![4-(4-chlorophenyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B15086573.png)
![N-((Z)-2-[5-(3-Nitrophenyl)-2-furyl]-1-{[(4-pyridinylmethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B15086580.png)
![N-[(Z)-3-[(1,1-dioxothiolan-3-yl)amino]-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B15086590.png)
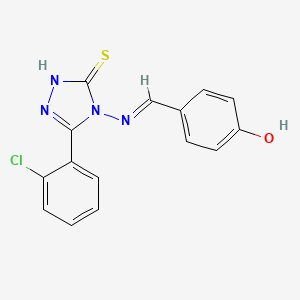
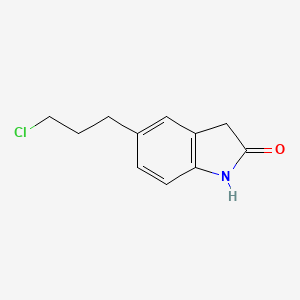
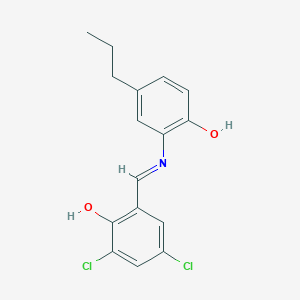



![(+/-)-(1S*,2S*,5R*)-3-(tert-butoxycarbonyl)-6,6-dichloro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B15086618.png)
